molecular formula C19H21N3O3 B2757491 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclohex-3-enecarboxamide CAS No. 1795484-67-1

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclohex-3-enecarboxamide

Cat. No.: B2757491
CAS No.: 1795484-67-1
M. Wt: 339.395
InChI Key: SDJJCCDYRUQWRG-UHFFFAOYSA-N
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Description

“N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclohex-3-enecarboxamide” is a complex organic compound. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic system with a benzene ring fused to a 1,4-dioxin ring . This compound also contains a pyrazole ring and a cyclohexene ring, both of which are common structures in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a pyrazole ring, and a cyclohexene ring. The exact structure would need to be confirmed by techniques such as X-ray crystallography .

Scientific Research Applications

Synthesis and Chemical Transformations

Research on the synthesis and chemical transformations of compounds with similar structural features, such as those containing pyrazole rings and benzodioxin derivatives, has been conducted. For example, studies have demonstrated the synthesis of novel heterocyclic compounds, including tetrahydrobenzofurans and pyrazolopyranopyrimidine derivatives, through various chemical reactions. These compounds have shown potential for further chemical modifications and evaluations for different biological activities (Lévai et al., 2002), (Hafez et al., 2015).

Potential Medicinal Applications

The structural motifs similar to the compound have been explored for their potential medicinal applications. For instance, compounds with pyrazole and benzodioxin derivatives have been synthesized and assessed for their antimicrobial, anti-inflammatory, and antioxidant activities. These studies highlight the importance of such compounds in developing new therapeutics and exploring their mechanism of action (Mandiuk et al., 2020), (Riyadh, 2011).

Structural and Energetic Analysis

The structural and energetic analysis of molecules containing pyrazine, nicotinamide, or similar functional groups with benzodioxin derivatives has been a subject of research to understand their crystal structures, noncovalent interactions, and potential applications in material science or pharmaceuticals. These studies provide insights into the molecular assembly, interaction networks, and the basic recognition patterns that could be crucial for the design of new compounds with desired properties (Jarzembska et al., 2017).

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-19(14-6-2-1-3-7-14)21-15-10-20-22(11-15)12-16-13-24-17-8-4-5-9-18(17)25-16/h1-2,4-5,8-11,14,16H,3,6-7,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJJCCDYRUQWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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